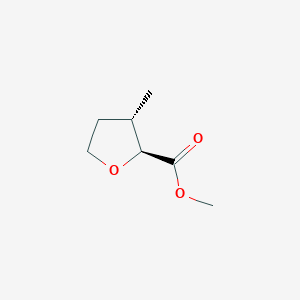
methyl (2S,3S)-3-methyloxolane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “methyl (2S,3S)-3-methyloxolane-2-carboxylate” likely belongs to the class of organic compounds known as beta amino acids and derivatives . These are amino acids having a (-NH2) group attached to the beta carbon atom .
Synthesis Analysis
While specific synthesis methods for “methyl (2S,3S)-3-methyloxolane-2-carboxylate” are not available, similar compounds such as “Methyl (2S,3S)-2-Isocyanato-3-methylvalerate” are synthesized using various chemical reactions .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The compound “methyl (2S,3S)-3-methyloxolane-2-carboxylate” likely has a complex structure with multiple functional groups .Chemical Reactions Analysis
The compound “methyl (2S,3S)-3-methyloxolane-2-carboxylate” would be expected to undergo a variety of chemical reactions based on its functional groups. For example, compounds with similar structures have been shown to participate in reactions involving extended-spectrum beta-lactamases (ESBLs) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, physical state, and reactivity. For example, “Methyl (2S,3S)-2-Isocyanato-3-methylvalerate” has a molecular weight of 171.20 g/mol and is a liquid at 20 degrees Celsius .Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl (2S,3S)-3-methyloxolane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5-3-4-10-6(5)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKWANWTYSLAQC-WDSKDSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCO[C@@H]1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furancarboxylicacid,tetrahydro-3-methyl-,methylester,trans-(9CI) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8,8-Dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 5-hydroxy-4-phenylpentanoate iodide](/img/structure/B1178114.png)